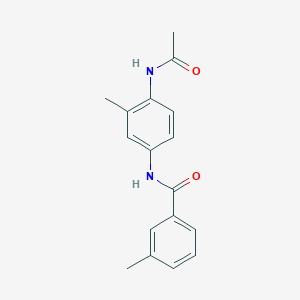
1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide, also known as FDP or FL-DM-1, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer treatment. FDP is a pyrazole-based compound that has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide is not fully understood, but it is believed to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. By inhibiting FAAH, 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide may increase the levels of endocannabinoids in the body, which can have anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide can reduce inflammation and oxidative stress, which are both implicated in the development of cancer. 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity, which may have potential applications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide is its relatively low toxicity, which makes it a promising candidate for further development as a cancer treatment. However, 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide has also been shown to have limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide and its potential side effects.
Orientations Futures
There are several potential future directions for research on 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide. One area of interest is the development of more effective methods of administering 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide in vivo, such as the use of nanoparticles or other drug delivery systems. Another area of research is the investigation of the potential use of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide in combination with other anti-cancer drugs to enhance its efficacy. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide and its potential applications in the treatment of other diseases, such as diabetes and inflammation.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide involves a multistep process, starting with the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(4-fluorophenyl)-3-hydrazinobut-1-en-1-yl acetate, which is subsequently reacted with isobutyryl chloride to form 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide has been the subject of numerous scientific studies for its potential applications in cancer treatment. In vitro studies have shown that 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also demonstrated the ability of 1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N,N-dimethyl-5-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10(2)14-13(15(20)18(3)4)9-17-19(14)12-7-5-11(16)6-8-12/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCDOGBDRFLUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)F)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)




